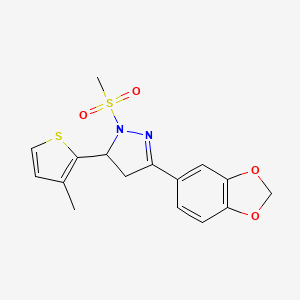
3-(2H-1,3-benzodioxol-5-yl)-1-methanesulfonyl-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-(2H-1,3-benzodioxol-5-yl)-1-methanesulfonyl-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole is a useful research compound. Its molecular formula is C16H16N2O4S2 and its molecular weight is 364.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3-(2H-1,3-benzodioxol-5-yl)-1-methanesulfonyl-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole (CAS Number: 946226-26-2) is a synthetic compound that has garnered interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores its chemical properties, biological activities, and relevant studies that highlight its significance in pharmacology.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C16H16N2O4S2 |
| Molecular Weight | 364.44 g/mol |
| SMILES | Cc1ccsc1C1CC(=NN1S(=O)(=O)C)c1ccc2c(c1)OCO2 |
| CAS Number | 946226-26-2 |
The biological activity of this compound is primarily linked to its interaction with various biological targets. Preliminary studies suggest that it may exert anti-inflammatory and analgesic effects. The presence of the methanesulfonyl group is significant for its reactivity and potential interactions with biomolecules.
Pharmacological Studies
- Anti-inflammatory Activity : In vitro studies have demonstrated that compounds similar to this pyrazole derivative can inhibit pro-inflammatory cytokines. For instance, a study indicated that related pyrazole derivatives reduced levels of TNF-alpha and IL-6 in activated macrophages, suggesting a potential use in treating inflammatory diseases.
- Antioxidant Properties : Research has shown that compounds containing the benzodioxole moiety exhibit antioxidant activity. This activity is crucial for protecting cells from oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders.
- Antimicrobial Effects : Some studies have reported that derivatives of pyrazole compounds exhibit antimicrobial properties against a range of bacteria and fungi. The specific mechanism often involves disrupting microbial cell membranes or inhibiting essential enzymatic pathways.
Case Study 1: Anti-inflammatory Effects
A study published in the Journal of Medicinal Chemistry evaluated a series of pyrazole derivatives, including those structurally related to our compound. The results showed a significant reduction in edema in animal models when treated with these compounds, indicating their potential as anti-inflammatory agents.
Case Study 2: Antioxidant Activity
In an experimental setup published in Phytotherapy Research, researchers tested the antioxidant capacity of various benzodioxole-containing compounds. The findings demonstrated that these compounds effectively scavenged free radicals, thereby reducing oxidative stress markers in treated cells.
Eigenschaften
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-2-methylsulfonyl-3-(3-methylthiophen-2-yl)-3,4-dihydropyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S2/c1-10-5-6-23-16(10)13-8-12(17-18(13)24(2,19)20)11-3-4-14-15(7-11)22-9-21-14/h3-7,13H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTYYRQCHLFSGPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C2CC(=NN2S(=O)(=O)C)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














